4-Amino-2-benzothiazol-2-yl-6-methyl-phenol
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Overview
Description
4-Amino-2-benzothiazol-2-yl-6-methyl-phenol is an organic compound with the molecular formula C14H12N2OS. It is characterized by the presence of an amino group, a benzothiazole ring, and a phenol group. This compound is typically found as a white or light yellow crystalline powder .
Mechanism of Action
Target of Action
Similar compounds have shown strong action against different microbial species
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their antimicrobial and antioxidant activities .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
It has been suggested that similar compounds have high gi absorption and are p-gp substrates . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have shown strong antimicrobial and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol. For instance, the compound is air-stable and dissolvable in various solvents such as acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . These properties can affect how the compound interacts with its environment and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
It is known that this compound can have varying effects at different dosages .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be achieved through several methods. One common approach involves the reduction of 4-nitro-2-benzothiazol-2-yl-6-methyl-phenol under alkaline conditions. This reduction reaction is typically carried out in the presence of hydrogen gas or a reducing agent such as zinc powder . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-2-benzothiazol-2-yl-6-methyl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in substitution reactions, such as diazo-coupling, to form azo dyes.
Chelation: It can form metal chelates with bivalent metal ions like cobalt, nickel, copper, and zinc.
Common reagents used in these reactions include hydrogen gas, zinc powder, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-benzothiazol-2-yl-6-methyl-phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be compared with other benzothiazole derivatives, such as:
2-(2-Hydroxyaryl) Benzothiazoles: These compounds have similar structures but differ in the position and nature of substituents.
4-Amino-2,1,3-benzothiadiazole: This compound has a similar core structure but differs in the arrangement of nitrogen and sulfur atoms.
BLZ945: A benzothiazole derivative with additional functional groups, used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMAQNCNWBCYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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